molecular formula C20H25N3O B073206 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide CAS No. 1164-72-3

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

Cat. No.: B073206
CAS No.: 1164-72-3
M. Wt: 323.4 g/mol
InChI Key: FTCXTANXUNVWNR-UHFFFAOYSA-N
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Description

Glucosamine-6-phosphate is a significant biochemical compound involved in the hexosamine biosynthesis pathway. It is a derivative of glucose, where an amino group replaces one of the hydroxyl groups. This compound plays a crucial role in the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine-6-phosphate can be synthesized through the enzymatic conversion of fructose-6-phosphate and glutamine. The enzyme glucosamine-6-phosphate synthase catalyzes this reaction, producing glucosamine-6-phosphate and glutamate . The reaction conditions typically involve a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods: Industrial production of glucosamine-6-phosphate often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce the enzyme glucosamine-6-phosphate synthase, facilitating the large-scale production of glucosamine-6-phosphate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Glucosamine-6-phosphate exerts its effects primarily through its role in the hexosamine biosynthesis pathway. It is converted into N-acetylglucosamine-6-phosphate, which is further processed to produce UDP-N-acetylglucosamine. This molecule is a critical substrate for the synthesis of glycosaminoglycans and glycoproteins, which are essential for maintaining the structural integrity of connective tissues . The molecular targets include various enzymes involved in the biosynthesis of these macromolecules .

Properties

IUPAC Name

1-benzyl-4-(4-methylanilino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)22-20(19(21)24)11-13-23(14-12-20)15-17-5-3-2-4-6-17/h2-10,22H,11-15H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCXTANXUNVWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151386
Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164-72-3
Record name 4-[(4-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-72-3
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Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide
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Record name NSC73401
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Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide
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Record name 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide
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